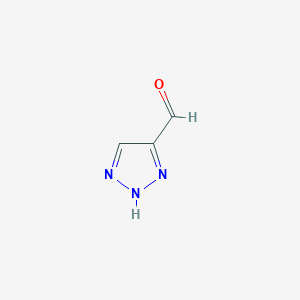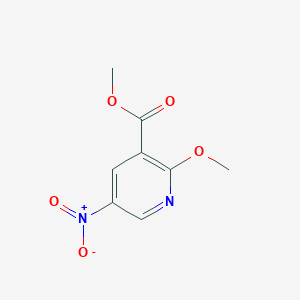
2-甲氧基-5-硝基烟酸甲酯
描述
“Methyl 2-methoxy-5-nitronicotinate” is a chemical compound with the CAS Number: 122433-50-5 . It has a molecular weight of 212.16 . The IUPAC name for this compound is methyl 2-methoxy-5-nitronicotinate .
Molecular Structure Analysis
The InChI code for “Methyl 2-methoxy-5-nitronicotinate” is1S/C8H8N2O5/c1-14-7-6 (8 (11)15-2)3-5 (4-9-7)10 (12)13/h3-4H,1-2H3 . This code provides a specific description of the molecule’s structure.
科学研究应用
抗肿瘤和抗血管生成作用
某些雌激素代谢物,如 2-甲氧基雌二醇,已显示出体外和体内抗肿瘤和抗血管生成作用,表明对雌激素诱发的癌症具有保护作用。尽管这些化合物的确切分子作用机制仍不清楚,但它们的独特作用可能是由特定的细胞内受体介导的。这突出了硝基衍生物及其类似物在癌症研究和治疗中的潜力 (Zhu 和 Conney,1998 年)。
DNA 甲基转移酶抑制剂
对 DNA 甲基化抑制剂的研究(它可以恢复抑制基因表达并发挥抗肿瘤作用)提供了另一个潜在的应用领域。这些抑制剂,包括核苷脱氧胞苷的类似物,已在体外和体内模型中显示出前景。尽管它们与 2-甲氧基-5-硝基烟酸甲酯的直接关系尚未建立,但探索此类化合物在调节基因表达和癌症及其他疾病的潜在治疗作用具有重要意义 (Goffin 和 Eisenhauer,2002 年)。
烷氧羰基化反应
不饱和植物源性底物的烷氧羰基化(与酯的合成有关的反应)已在创造更环保、更有效的化学过程中得到应用。虽然没有提到对 2-甲氧基-5-硝基烟酸甲酯的具体应用,但该研究领域证明了此类化合物在工业和合成化学过程中的潜力 (Sevostyanova 和 Batashev,2023 年)。
神经化学效应
对相关麦角衍生物的研究探索了它们对中枢神经系统的影响,包括脑缺氧和缺血期间及之后的能量代谢。这表明 2-甲氧基-5-硝基烟酸甲酯及其类似物在理解和治疗神经系统疾病方面具有潜在的研究应用 (Moretti,1979 年)。
安全和危害
The safety information available indicates that “Methyl 2-methoxy-5-nitronicotinate” should be handled with care. The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding getting it in eyes, on skin, or on clothing . It’s also recommended to use personal protective equipment as required .
属性
IUPAC Name |
methyl 2-methoxy-5-nitropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-14-7-6(8(11)15-2)3-5(4-9-7)10(12)13/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKVLUGRWNKURX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559522 | |
| Record name | Methyl 2-methoxy-5-nitropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methoxy-5-nitronicotinate | |
CAS RN |
122433-50-5 | |
| Record name | Methyl 2-methoxy-5-nitro-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122433-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-methoxy-5-nitropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

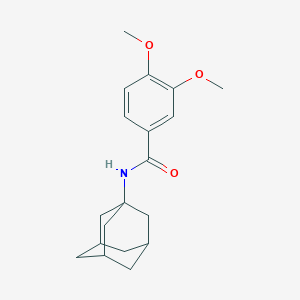



![9-Methylacenaphtho[1,2-b]quinoxaline](/img/structure/B181389.png)

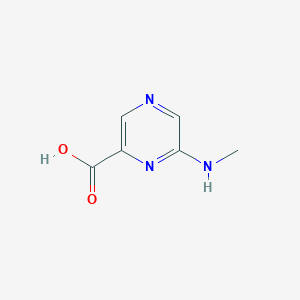

![Acetamide, 2,2,2-trifluoro-N-[2-(1-methylethyl)phenyl]-](/img/structure/B181396.png)
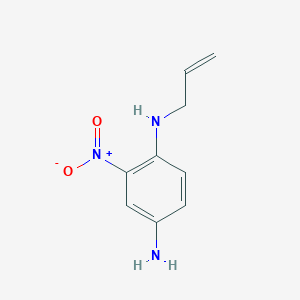
![Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate](/img/structure/B181400.png)


